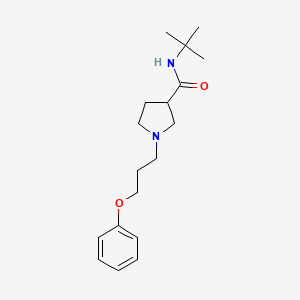![molecular formula C17H28N6O2 B6472261 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640967-43-5](/img/structure/B6472261.png)
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a fascinating molecule with significant importance in various scientific fields. With its complex structure, this compound is known for its unique properties that make it valuable in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one involves multiple steps. One common route is through the reaction of 4-(dimethylamino)-6-methylpyrimidine with piperazine under controlled conditions to form an intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product. The reactions typically occur in solvents like ethanol or methanol, under reflux conditions, and with the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the process.
Industrial Production Methods
For industrial-scale production, the same synthetic route is often employed but optimized for larger batches. This involves larger reaction vessels, continuous stirring, and precise temperature control to ensure consistent yield and purity. Industrial chemists also utilize high-performance liquid chromatography (HPLC) to purify the compound, ensuring it meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: : Reduction reactions can reduce the pyrimidine ring, affecting its reactivity.
Substitution: : The piperazine and morpholine rings can undergo nucleophilic substitution, exchanging functional groups or adding new substituents.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) in acetic acid.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like amines or thiols under mild heating.
Major Products Formed from These Reactions
The major products depend on the specific reaction conditions and reagents used. For example, oxidation often yields N-oxides, while substitution reactions can produce a wide array of derivatives with different functional groups.
Applications De Recherche Scientifique
The compound 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one has numerous applications:
Chemistry: : Used as a ligand in coordination chemistry, forming complex structures with transition metals.
Biology: : Acts as an inhibitor in enzyme-catalyzed reactions, particularly those involving nucleotide metabolism.
Medicine: : Potential therapeutic agent for conditions related to overactive enzyme functions or as a targeting ligand in drug delivery systems.
Industry: : Utilized in the manufacture of dyes and pigments due to its stable structure and reactivity.
Mécanisme D'action
This compound interacts with biological targets through its pyrimidine and piperazine rings, which can bind to active sites on enzymes or receptors. It disrupts normal enzymatic activity by mimicking natural substrates or inhibitors, thereby modulating biochemical pathways. These interactions often involve hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness
Compared to other compounds with similar structures, 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one exhibits a unique combination of stability and reactivity, making it more versatile in various applications. Its dual-functionality with both pyrimidine and piperazine rings sets it apart, providing diverse interaction sites for biological and chemical processes.
List of Similar Compounds
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}ethanol
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}acetic acid
4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazine-1-carbonyl chloride
These compounds share structural similarities but differ in functional groups, which alter their reactivity and application potential.
Propriétés
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-14-12-15(20(2)3)19-17(18-14)23-6-4-21(5-7-23)13-16(24)22-8-10-25-11-9-22/h12H,4-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZWQDQEADKGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B6472180.png)
![2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6472183.png)
![4,4,4-trifluoro-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B6472196.png)
![N-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472197.png)
![3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472215.png)
![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472241.png)
![3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472249.png)
![N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472255.png)
![N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472257.png)

![3-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472279.png)

![1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6472290.png)
![1-cyclopropanecarbonyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6472295.png)
